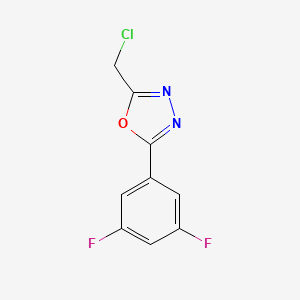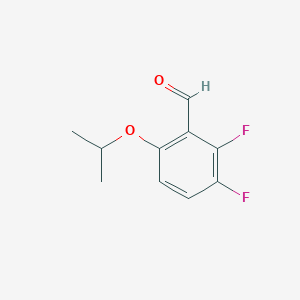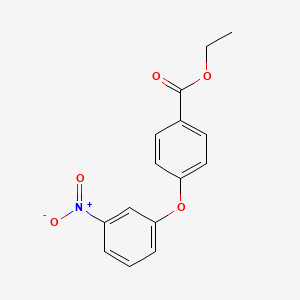
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid
Vue d'ensemble
Description
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and an N,N-dimethylaminocarbonyl group. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and N,N-dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the methoxy group with the N,N-dimethylaminocarbonyl group.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of solvents like dichloromethane or tetrahydrofuran to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the N,N-dimethylaminocarbonyl group to other functional groups, such as amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and amines.
Applications De Recherche Scientifique
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The N,N-dimethylaminocarbonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid can be compared with other similar compounds, such as:
3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: This compound lacks the methoxy group, which may affect its reactivity and solubility.
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: The position of the N,N-dimethylaminocarbonyl group on the phenyl ring can influence the compound’s chemical properties and applications.
Phenylboronic acid derivatives: These compounds share the boronic acid functional group but differ in their substituents, leading to variations in their reactivity and applications.
Propriétés
IUPAC Name |
[5-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-9(16-3)8(6-7)11(14)15/h4-6,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYGMWYIHNOUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)




![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6326998.png)








